molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

4-Methylcatechol

Cat. No. B155104
CAS RN: 452-86-8
M. Wt: 124.14 g/mol
InChI Key: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
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Description

4-Methylcatechol (4-MC) is a compound that has been extensively studied due to its various biological activities and potential therapeutic applications. It is known to stimulate nerve growth factor synthesis and has been investigated for its effects on brain-derived neurotrophic factor (BDNF) content and mRNA expression in cultured brain cells and in vivo in the rat brain . Additionally, 4-MC has been shown to have cytotoxic effects on murine tumor cells, inducing apoptotic cell death through extracellular pro-oxidant action . Its role in peripheral nerve regeneration and its potential as a therapeutic agent for neuropathic conditions have also been explored 10.

Synthesis Analysis

The electrochemical oxidation of 4-MC in methanol has been studied, revealing that it can be converted to 4-methoxy-5-methyl-o-benzoquinone under specific experimental conditions with a yield of 85% . This synthesis process involves methoxylation reactions following ECECE and ECE mechanisms, which have been successfully performed and provide a method for producing derivatives of 4-MC.

Molecular Structure Analysis

The molecular structure of 4-MC allows it to undergo various chemical reactions. For instance, its autoxidation under quasi-physiological conditions leads to the formation of 2-hydroxy-5-methyl-1,4-benzoquinone, a process that is influenced by pH and metal ions . This reaction is thought to be similar to the biosynthesis of the quinonoid cofactor in copper amine oxidases.

Chemical Reactions Analysis

4-MC oxidizes more rapidly than related catecholamines such as dopamine, norepinephrine, and epinephrine, especially at alkaline pH . The oxidation process does not involve superoxide dismutase or catalase, suggesting that oxygen is the primary oxidant. The oxidation of 4-MC by oxygen is mediated through the formation of a semiquinone by comproportionation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-MC contribute to its biological activities. Its ability to cross the blood-brain barrier and its stability in the bloodstream are limited, which poses challenges for its therapeutic use . However, its pro-oxidant and antioxidant actions have been demonstrated in vitro, and these properties are relevant to its cytotoxic activity and potential protective effects against cancer . Furthermore, 4-MC's effects on nerve growth factor levels and motor nerve conduction velocity in experimental diabetic neuropathy suggest that it can influence physiological processes related to nerve function and regeneration 10.

Scientific Research Applications

1. Biochemical Research

4-Methylcatechol (4-MC) has been studied for its role in biochemical processes. For instance, the autoxidation of 4-methylcatechol under quasi-physiological conditions leads to the formation of 2-hydroxy-5-methyl-1,4-benzoquinone, which is significant in the biosynthesis of copper amine oxidases quinonoid cofactor (Rinaldi et al., 1995).

2. Therapeutic Research

4-MC is investigated for its therapeutic effects, especially in diabetic neuropathy. It's shown to stimulate endogenous nerve growth factor (NGF) synthesis, improving motor nerve conduction velocity and nerve fiber diameter in diabetic rats (Hanaoka et al., 1994). Additionally, 4-MC can elevate NGF levels in vivo, potentially compensating for inhibitory effects on NGF level in progressive diabetic neuropathy (Hanaoka et al., 1992).

3. Neuroprotection and Cell Biology

4-MC exhibits neuroprotective properties by stimulating the synthesis of brain-derived neurotrophic factor (BDNF) and NGF in neurons. However, it inhibits cell proliferation and testosterone synthesis in TM3 Leydig cells, indicating a complex role in cellular biology (Li et al., 2017).

4. Oxidation and Catecholamine Studies

Studies on the oxidation of 4-methylcatechol provide insights into the oxidation processes of catecholamines like dopamine and norepinephrine (Li et al., 2007).

5. Antitumor and Cytotoxicity Studies

Research indicates that 4-MC might have antitumor properties. For example, it induces apoptotic cell death in murine tumor cells through its extracellular pro-oxidant action (Morita et al., 2003) and exhibits cytotoxicity towards metastatic malignant melanoma cells (Payton et al., 2011).

6. Microbiology and Enzymology

In microbiology, 4-MC is studied in relation to enzymes like 4-methylcatechol 2,3-dioxygenase from Pseudomonas putida, which has a higher activity toward 4-methylcatechol than catechol or 3-methylcatechol (Ha et al., 2000).

7. Neuroregeneration and Neuropathic Pain

4-MC is shown to enhance cutaneous nerve regeneration after injury and increase NGF and glial cell line-derived neurotrophic factor expression, thus aiding in peripheral nerve regeneration (Hsieh et al., 2009).

8. Electrochemistry

Electrooxidation studies of 4-methylcatechol contribute to understanding its chemical behavior and potential applications in electro-organic synthesis (Nematollahi & Tammari, 2005).

Safety And Hazards

4-Methylcatechol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Methylcatechol has been found to have a strong antiplatelet effect, which can help to explain the antiplatelet potential of orally given flavonoids . This information could be useful for future research and applications in the medical field.

properties

IUPAC Name

4-methylbenzene-1,2-diol
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InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZBCATMYQYDCTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5020861
Record name 4-Methylcatechol
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Molecular Weight

124.14 g/mol
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Physical Description

White or light brown solid; [Alfa Aesar MSDS], Solid
Record name 4-Methylcatechol
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Vapor Pressure

0.0028 [mmHg]
Record name 4-Methylcatechol
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Product Name

4-Methylcatechol

CAS RN

452-86-8
Record name 4-Methylcatechol
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Record name 4-Methyl-1,2-Benzenediol
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Record name 4-methylpyrocatechol
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Record name 4-METHYLCATECHOL
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Melting Point

65 °C
Record name 4-Methyl-1,2-Benzenediol
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Synthesis routes and methods I

Procedure details

TCCA (16.7 g, 72 mmol) was added to a solution of 4-fluoro-1-methyl-2-nitrobenzene (12.4 g, 80 mmol) in CH3CO2H/H2SO4 (80 mL/80 mL). The mixture was heated to 70° C. and stirred overnight. After cooling to room temperature, the reaction mixture was poured into ice water (1000 mL) and extracted with DCM (2×200 mL). The combined organic phase was washed with brine and concentrated in vacuo. The residue was purified by column chromatography (PE: EA=50:1) to give compound 1 (5.0 g, 33.1%) as a yellow oil.
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
CH3CO2H H2SO4
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
33.1%

Synthesis routes and methods II

Procedure details

To an ice-cold concentrated nitric acid (200 mL) was added slowly under stirring over a period of 20 minutes 2-methoxy-1,4-dimethylbenzene (25 g, 184 mmol). To this cold reaction mixture, sodium nitrite (38 g, 552 mmol) was added slowly in lots over a period of 1 h while maintaining the temperature below 2° C. The reaction mixture was stirred at between 0-5° C. for 5 h. The reaction mass was poured into ice-cold water (1000 mL), and the precipitated solid was filtered, washed with cold water (100 mL) and dried. The crude solid was crystallized from ethanol and water (7:1) to yield compound 1 (15 g, 45%).
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added dropwise, at 0° to 10° C., to a mixture solution composed of a tetrachloroethane solution containing 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, a 2-fold amount by weight, based on (III-1), of water, and a 0.3-fold amount by weight, based on (III-1), of pyridine over 2 hours. Stirring was continued at the same temperature for 3 hours. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, then separated into the organic layer and the aqueous layer. The aqueous layer was extracted with tetrachloroethane, and the extract was combined with the organic layer, followed by distilling off the tetrachloroethane to obtain 4-methylcatechol (V) in 96% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Three
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Synthesis routes and methods V

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added to a mixture solution composed of 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, 0.008 mol of tetra-n-butylammonium bromide, a 2-fold amount by weight of methyl isobutyl ketone, a 2.7-fold amount by weight of water, and a 0.2-fold amount by weight of pyridine, the respective amounts being based on the weight of (III-1), at 0° to 10° C. over 3 hours. Stirring was continued for 3 hours at the same temperature. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, followed by extracting with methyl isobutyl ketone. After liquid separation, the methyl isobutyl ketone was distilled off from the organic layer to obtain 4-methylcatechol (V) in 93% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.008 mol
Type
catalyst
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcatechol
Reactant of Route 2
4-Methylcatechol
Reactant of Route 3
4-Methylcatechol
Reactant of Route 4
4-Methylcatechol
Reactant of Route 5
4-Methylcatechol
Reactant of Route 6
Reactant of Route 6
4-Methylcatechol

Citations

For This Compound
7,900
Citations
S Jongberg, MN Lund, AL Waterhouse… - Journal of Agricultural …, 2011 - ACS Publications
The interaction between phenolic compounds and protein thiols was investigated in minced beef with or without 500 ppm 4-methylcatechol (4-MC) that had been stored under oxygen …
Number of citations: 83 pubs.acs.org
L Applová, J Karlíčková, P Warncke… - Molecular nutrition & …, 2019 - Wiley Online Library
… The comparable results for catechol and 4-methylcatechol suggest that the methyl group is probably not necessary for the antiplatelet potential, but the hydroxyl groups in positions 1 …
Number of citations: 36 onlinelibrary.wiley.com
E Asakawa, M Hirose, A Hagiwara… - … journal of cancer, 1994 - Wiley Online Library
The carcinogenic potentials of 4‐methoxyphenol (4‐MP) and 4‐methylcatechol (4‐MC), phenolic compounds which are structurally similar to the known forestomach carcinogen BHA …
Number of citations: 46 onlinelibrary.wiley.com
G Li, H Zhang, F Sader, N Vadhavkar, D Njus - Biochemistry, 2007 - ACS Publications
… reaction that oxidizes 4-methylcatechol to the semiquinone. Oxidation of 4-methylcatechol then requires superoxide, and in the presence of aniline, oxidation of 4-methylcatechol by O 2 …
Number of citations: 38 pubs.acs.org
J Pourová, I Najmanová, M Vopršalová, T Migkos… - Vascular …, 2018 - Elsevier
… This study is the first to show that flavonoid metabolites DHPA and 4-methylcatechol decrease arterial blood pressure and hence a mixture of microbial metabolites formed in the …
Number of citations: 46 www.sciencedirect.com
FC Richard-Forget, MA Rouet-Mayer… - Journal of Agricultural …, 1992 - ACS Publications
… Effect of pH on the nonenzymatic degradation of 4-methylcatechol quiñones (A) and 4-methylcatechol (B) at 0 C. Conditions: 2 mM 4MC was oxidized by 20 nkat mLr1 of apple PPO in a …
Number of citations: 114 pubs.acs.org
F Payton, R Bose, WL Alworth, AP Kumar… - Biochemical …, 2011 - Elsevier
… We have tested the ability of 4-methylcatechol, a metabolite of … Our results show that 4-methylcatechol inhibits proliferation of … 4-Methylcatechol caused the accumulation of cells in G2/M …
Number of citations: 27 www.sciencedirect.com
D Nematollahi, SM Golabi - Journal of Electroanalytical Chemistry, 1996 - Elsevier
… In this paper the electrochemical behaviour of catechol and 4-methylcatechol was … potential, then 2 mmol of catechol or 4-methylcatechol was added to the working electrode com…
Number of citations: 91 www.sciencedirect.com
FC Richard-Forget, FA Gauillard - Journal of Agricultural and Food …, 1997 - ACS Publications
… , pear POD was not able to oxidize 4-methylcatechol, chlorogenic acid, nor catechins. This … 4-Methylcatechol, chlorogenic acid, and catechins were however oxidized by pear POD in …
Number of citations: 328 pubs.acs.org
C Coeur-Tourneur, V Foulon, M Laréal - Atmospheric Environment, 2010 - Elsevier
… The rate constants for the atmospheric reaction of 3-methylcatechol and 4-methylcatechol … ozone reaction with 3-methylcatechol and 4-methylcatechol. The overall aerosol yields have …
Number of citations: 25 www.sciencedirect.com

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